molecular formula C18H16FN3OS B2598095 4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide CAS No. 299421-90-2

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

Cat. No.: B2598095
CAS No.: 299421-90-2
M. Wt: 341.4
InChI Key: ZRWHVHOGTGBNFG-UHFFFAOYSA-N
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Description

The compound “4-(4-fluorophenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide” is a complex organic molecule. It contains several functional groups including a fluorophenyl group, a methyl group, a phenyl group, a thioxo group, and a pyrimidinecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the fluorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrimidine ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could increase its electronegativity and polarity .

Scientific Research Applications

Synthesis of Pyrimidine Derivatives

Research has explored the synthesis of new tetrahydropyrimidine-2-thione and their derivatives, highlighting the versatility of pyrimidine compounds in chemical synthesis. These compounds are synthesized using key intermediates and undergo reactions to afford derivatives with potential biological applications. For instance, the reaction of N-(2-pyridyl)-6-methyl-4-phenyl-2-thioxo-tetrahydropyrimidine-5-carboxamide with haloketones in ethanol catalyzed by base produced corresponding thiophenopyrimidine and pyrimidothiazepine derivatives. These reactions underscore the chemical adaptability and utility of pyrimidine derivatives in developing new chemical entities (Fadda, A., Bondock, S., Khalil, A., & Tawfik, E., 2013).

Potential Biological Activities

Several studies have been conducted to explore the biological activities associated with dihydropyrimidine derivatives. These studies suggest a range of biological applications, from antimicrobial to antihypertensive effects. For example, dihydropyrimidines synthesized for biological activity evaluation have shown anti-hypertensive activity, indicating the potential of these compounds in therapeutic applications (Rana, K., Kaur, B., & Kumar, B., 2004).

Chemical Properties and Structural Analysis

Investigations into the molecular structure and conformational analysis of tetrahydropyrimidine derivatives have provided insights into their chemical properties. X-ray crystal structure analysis and quantum chemical calculations based on density functional theory (DFT) have been used for structural and electronic characterizations. These studies reveal that the heterocyclic ring adopts a quasi-boat conformation, contributing to the understanding of the stereochemistry and reactivity of these compounds (Memarian, H., Ranjbar, M., Sabzyan, H., Habibi, M., & Suzuki, T., 2013).

Catalytic Synthesis Approaches

Research on the synthesis of pyrimidine derivatives using catalytic approaches has highlighted the efficiency and environmental benefits of these methods. For instance, the use of ionic liquids as catalysts for the synthesis of pyrimidine derivatives showcases a green chemistry approach, offering advantages such as high yields, short reaction times, and the use of environmentally friendly solvents. This catalytic ability demonstrates the potential for more sustainable chemical synthesis processes (Cahyana, A., Liandi, A. R., & Anwar, N., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS/c1-11-15(17(23)21-14-5-3-2-4-6-14)16(22-18(24)20-11)12-7-9-13(19)10-8-12/h2-10,16H,1H3,(H,21,23)(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWHVHOGTGBNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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